2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazoles are recognized for their extensive pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential as antitumor agents. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, highlighting the increasing importance of the benzothiazole nucleus in drug discovery. Its structural simplicity and ease of synthesis offer scope for developing chemical libraries that could aid in discovering new chemical entities for the market (Kamal et al., 2015).
Synthesis and Biological Importance
The synthesis of 2-(thio)ureabenzothiazoles has been highlighted for its significance in medicinal chemistry due to the broad spectrum of biological activities these compounds exhibit. This class includes derivatives used for the treatment of rheumatoid arthritis, systemic lupus erythematosus, and as commercial fungicides and herbicides, demonstrating the wide-ranging applications of benzothiazole derivatives in therapeutic and agricultural domains (Rosales-Hernández et al., 2022).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have been explored for their antimicrobial and antiviral capabilities, including against multidrug-resistant pathogens and viruses such as SARS-CoV-2. This exploration suggests their potential as candidates for developing new antimicrobial or antiviral agents, further underscoring the versatility of benzothiazole derivatives in addressing global health concerns (Elamin et al., 2020).
Mechanism of Action
Target of Action
The compound 2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide appears to target Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The inhibition of CK2 and GSK3β affects the PTEN/Akt pathway. PTEN is a tumor suppressor that negatively regulates Akt, a protein involved in cell survival and growth. When PTEN is deactivated, Akt is activated, promoting cell survival and proliferation. By inhibiting CK2 and GSK3β, the compound prevents PTEN deactivation, thereby suppressing Akt activation .
Result of Action
The compound’s action results in a significant cytotoxic response to cancer cell lines tested . It has been suggested that the compound can induce apoptosis , a process of programmed cell death that occurs in multicellular organisms.
Properties
IUPAC Name |
2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-10-7-8-11(13(9-10)21-2)15(19)18-16-17-12-5-3-4-6-14(12)22-16/h7-9H,3-6H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGESHKTXZDQPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.